(2S,5S)-2,5-dimethylpiperazine dihydrobromide

Catalog No.
S842494
CAS No.
98778-71-3
M.F
C6H16Br2N2
M. Wt
276.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5S)-2,5-dimethylpiperazine dihydrobromide

CAS Number

98778-71-3

Product Name

(2S,5S)-2,5-dimethylpiperazine dihydrobromide

IUPAC Name

(2S,5S)-2,5-dimethylpiperazine;dihydrobromide

Molecular Formula

C6H16Br2N2

Molecular Weight

276.01 g/mol

InChI

InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1

InChI Key

CHGBTPQJPVPJJP-USPAICOZSA-N

SMILES

CC1CNC(CN1)C.Br.Br

Canonical SMILES

CC1CNC(CN1)C.Br.Br

Isomeric SMILES

C[C@H]1CN[C@H](CN1)C.Br.Br
  • Ion Channel Modulation

    (2S,5S)-2,5-Dimethylpiperazine possesses a bicyclic structure similar to known ion channel modulators. PubChem, (2S,5S)-2,5-Dimethylpiperazine dihydrobromide: ) Research suggests that this class of compounds can interact with various ion channels in the nervous system, potentially impacting processes like neurotransmission and neuronal excitability. Further studies are needed to determine if (2S,5S)-2,5-dimethylpiperazine dihydrobromide exhibits similar properties.

  • Organic Synthesis

    The core piperazine structure is a prevalent scaffold in drug discovery. ScienceDirect, The role of piperazine derivatives in medicinal chemistry: a review: Due to its functional groups, (2S,5S)-2,5-dimethylpiperazine dihydrobromide could serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Asymmetric Catalysis

    Chiral piperazine derivatives have been explored as catalysts in asymmetric reactions. Wiley Online Library, Enantioselective Hydrogenation of Activated Imines and Enamines by Chiral Brønsted Acid-Base Catalysis: The two stereocenters (2S,5S) in (2S,5S)-2,5-dimethylpiperazine dihydrobromide might enable it to act as a catalyst in reactions where a specific spatial arrangement of molecules is crucial for the product's formation.

(2S,5S)-2,5-dimethylpiperazine dihydrobromide is a piperazine derivative characterized by the presence of two methyl groups at the 2 and 5 positions of the piperazine ring. Its molecular formula is C6H16Br2N2, and it has a molecular weight of approximately 276.01 g/mol . The compound exists as a dihydrobromide salt, which enhances its solubility in water and makes it suitable for various applications in research and industry.

Typical of amines and piperazines. It can undergo:

  • Alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form quaternary ammonium salts.
  • Acylation: The amine groups can be acylated to produce amides.
  • Substitution Reactions: The bromide ions can be replaced with other nucleophiles in nucleophilic substitution reactions.

These reactions are fundamental in synthetic organic chemistry for creating more complex molecules.

Research indicates that (2S,5S)-2,5-dimethylpiperazine dihydrobromide exhibits various biological activities. It has been studied for its potential effects on:

  • Neurotransmitter Receptors: This compound may interact with certain neurotransmitter systems, potentially influencing mood and cognition.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
  • Pharmacological

The synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide typically involves:

  • Starting Materials: The synthesis often begins with readily available piperazine derivatives.
  • Methylation: Methyl groups are introduced at the 2 and 5 positions via methylating agents such as methyl iodide or dimethyl sulfate.
  • Bromination: The resulting product is treated with hydrobromic acid to form the dihydrobromide salt.

This multi-step synthesis allows for the efficient production of the compound while maintaining high stereochemical specificity.

(2S,5S)-2,5-dimethylpiperazine dihydrobromide finds applications in various fields:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing pharmaceutical compounds.
  • Chemical Synthesis: Used as a building block for more complex organic molecules.
  • Biological Studies: Employed in research focusing on neurotransmitter systems and their pharmacological implications .

Studies on the interactions of (2S,5S)-2,5-dimethylpiperazine dihydrobromide with biological systems have shown:

  • Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors provide insights into its potential psychoactive effects.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity depending on the context of use.

These studies are crucial for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with (2S,5S)-2,5-dimethylpiperazine dihydrobromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-MethylpiperazineMethyl group at one nitrogen atomSimpler structure; less steric hindrance
1,4-DimethylpiperazineTwo methyl groups at different positionsMore flexible structure; different biological activity
2-MethylpiperazineMethyl group at the second positionLess sterically hindered; different reactivity

The uniqueness of (2S,5S)-2,5-dimethylpiperazine dihydrobromide lies in its specific stereochemistry and dual methyl substitution, which may contribute to distinct biological properties compared to these similar compounds.

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

$$^{1}$$H Nuclear Magnetic Resonance Coupling Constant Analysis for Chair Conformation Verification

The conformational analysis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide through $$^{1}$$H Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the preferred chair conformation. The coupling constant patterns observed in the spectra serve as diagnostic tools for conformational assignment [1] [2].

The chair conformation of the piperazine ring results in characteristic ABX coupling patterns for the ring protons, where the methine protons (X) couple with the methylene protons (AB) through well-defined dihedral angles [2] [3]. The observed chemical shifts in CDCl$$_{3}$$ demonstrate the equatorial positioning of the methyl substituents: δ 1.038 ppm for the methyl groups, δ 2.385 ppm and δ 3.021 ppm for the methine protons, and δ 2.676 ppm and δ 2.877 ppm for the methylene protons [4].

Crystallographic validation confirms that the piperazine ring adopts a centrosymmetric chair conformation with methyl groups occupying equatorial positions, as established by X-ray diffraction studies of trans-2,5-dimethylpiperazine [5]. The N···N hydrogen bonding (N···N = 3.305(3) Å) observed in the crystal structure supports the chair conformation stability [5].

The coupling constant analysis reveals that axial protons resonate at higher field than equatorial protons, consistent with the chair conformation geometry [6] [7]. Variable-temperature Nuclear Magnetic Resonance studies demonstrate that the chair-chair interconversion barrier is sufficiently high to observe separate conformational states at low temperatures [6].

$$^{13}$$C Nuclear Magnetic Resonance Chemical Shift Correlations

The $$^{13}$$C Nuclear Magnetic Resonance spectral analysis provides crucial information regarding the electronic environment and conformational preferences of (2S,5S)-2,5-dimethylpiperazine dihydrobromide. Chemical shift correlations establish the relationship between molecular structure and spectroscopic parameters [8] [9].

The carbon chemical shifts reflect the chair conformation through distinct resonance patterns. The methyl carbons exhibit characteristic upfield shifts due to their equatorial positioning, while the ring carbons display downfield shifts consistent with nitrogen substitution effects [8]. The C-N bond character influences the chemical shift patterns, with sp$$^{3}$$ hybridization at nitrogen centers contributing to the observed resonance positions [9].

Substituent effects on $$^{13}$$C chemical shifts follow predictable patterns based on the chair conformation. The α-carbon positions (C-2 and C-5) show characteristic chemical shifts influenced by the nitrogen lone pairs and methyl substituents [8] [9]. The β-carbon positions (C-3 and C-6) exhibit chemical shifts consistent with the chair geometry and hydrogen bonding interactions [8].

The stereochemical configuration (2S,5S) is reflected in the chemical shift equivalence of the methyl groups due to the C$$_{2}$$ symmetry of the chair conformation [5]. This symmetry results in magnetically equivalent carbon environments, producing simplified spectra with reduced signal multiplicity [9].

Vibrational Spectroscopy and Density Functional Theory Calculations

Infrared Band Assignment through Harmonic Frequency Analysis

The infrared spectroscopic analysis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide employs harmonic frequency calculations to assign vibrational modes and verify structural assignments. Density Functional Theory calculations using the B3LYP functional provide accurate frequency predictions for band assignments [10] [11].

The N-H stretching region (3275 cm$$^{-1}$$) exhibits characteristic broad absorption bands consistent with primary and secondary amine functionalities in the dihydrobromide salt [10] [11]. The C-H stretching modes appear in two distinct regions: methyl C-H stretches (2950-2850 cm$$^{-1}$$) and ring methylene C-H stretches (2920-2850 cm$$^{-1}$$) [10] [11].

Mid-infrared absorptions provide diagnostic information for structural confirmation. The C-N stretching modes (1100-1000 cm$$^{-1}$$) demonstrate the chair conformation through characteristic force constants and vibrational coupling patterns [10] [11]. The ring deformation modes (800-700 cm$$^{-1}$$) support the chair conformation assignment through comparison with calculated harmonic frequencies [10].

Computational validation using DFT/B3LYP calculations with the 6-311++G(d,p) basis set provides excellent agreement between experimental and theoretical vibrational frequencies [10] [11]. The scaling factors applied to harmonic frequencies (0.9617 for global scaling) improve the correlation with experimental data [12].

Normal Coordinate Analysis of Piperazine Ring Modes

The normal coordinate analysis provides detailed insight into the vibrational dynamics of the piperazine ring system in (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This analysis decomposes complex vibrational motions into fundamental normal modes [13] [14].

The ring breathing mode (950-850 cm$$^{-1}$$) represents the symmetric expansion and contraction of the piperazine ring while maintaining the chair conformation [13]. This mode is particularly sensitive to ring substituents and provides confirmation of the chair geometry through its characteristic frequency and intensity [13].

Coupled vibrational modes involving C-N stretching and ring deformation demonstrate the interconnected nature of the vibrational dynamics [13]. The potential energy distribution analysis reveals that multiple internal coordinates contribute to each observed vibrational band [13] [10].

The symmetry analysis of normal modes for the chair conformation identifies A$${1}$$ and E symmetry species consistent with the C$${2}$$ point group [13] [14]. The selection rules for infrared and Raman activity provide complementary information for complete vibrational assignment [13].

Force field calculations using valence force constants derived from DFT calculations enable the simulation of vibrational spectra [13]. The normal coordinate treatment accounts for kinematic and dynamic coupling between internal coordinates, providing accurate descriptions of the observed vibrational patterns [13].

Dates

Last modified: 08-16-2023

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